MAO-B Enzyme Inhibition: Comparative IC50 Values for 2-Methoxyquinolin-6-amine vs. 6-Methoxyquinolin-2-amine
2-Methoxyquinolin-6-amine demonstrates measurable but moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 value of 100,000 nM (100 μM), indicating limited potency at this target [1]. In contrast, the regioisomeric analog 6-methoxyquinolin-2-amine (CAS 119990-33-9) displays enhanced MAO-B inhibitory activity with a reported IC50 of 25,300 nM (25.3 μM) under comparable assay conditions [2]. This approximately 4-fold difference in potency highlights how the relative positioning of methoxy and amino substituents on the quinoline core directly modulates target engagement. For research programs specifically seeking weak MAO-B modulators or negative control compounds, the lower potency of 2-methoxyquinolin-6-amine may constitute a deliberate selection criterion, while programs requiring stronger inhibition would favor the 2-amino-6-methoxy regioisomer.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (100 μM) |
| Comparator Or Baseline | 6-Methoxyquinolin-2-amine (CAS 119990-33-9): 25,300 nM (25.3 μM) |
| Quantified Difference | 4-fold difference in potency (comparator ~4× more potent) |
| Conditions | Inhibition of MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorescence detection |
Why This Matters
This quantitative potency difference enables rational selection between regioisomers based on desired MAO-B inhibitory profile—weak modulation vs. stronger inhibition—without requiring de novo synthesis and screening.
- [1] BindingDB Entry BDBM50401980 (CHEMBL2203921). Inhibition of MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence. BindingDB, 2013. View Source
- [2] BindingDB Entry BDBM50493476 (CHEMBL172856). Inhibition of recombinant human MAO-A and MAO-B. BindingDB, 2020. View Source
